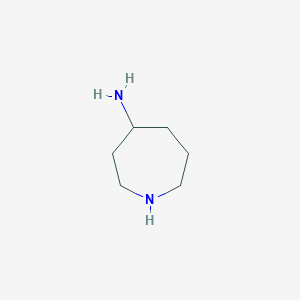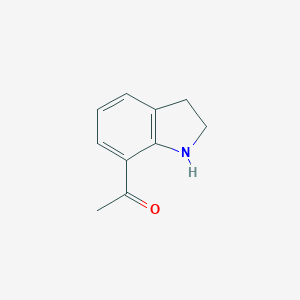
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(p-(dimethylamino)benzyl)hydrazide, also known as DMBH, is a chemical compound that has been widely used in scientific research. DMBH is a hydrazide derivative of benzoic acid, and it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves the oxidation of the hydrazide group by ROS, which leads to the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, and the wavelength of the fluorescence emission can be tuned by changing the excitation wavelength. The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been extensively studied, and it has been found to be highly specific for ROS detection.
Biochemical and Physiological Effects:
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has also been found to have anti-inflammatory effects and to protect against oxidative stress-induced damage. In addition, BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE in lab experiments include its high sensitivity and specificity for ROS detection, its ease of use, and its low cost. However, there are also some limitations to using BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE. For example, BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is sensitive to light and air, and it can degrade over time. In addition, BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE can interfere with other fluorescent probes, and it can be toxic to cells at high concentrations.
Future Directions
There are many potential future directions for research on BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE. One area of research could focus on developing new derivatives of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE with improved sensitivity and specificity for ROS detection. Another area of research could focus on exploring the potential therapeutic applications of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could also focus on developing new methods for the synthesis of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE and other hydrazide derivatives of benzoic acid.
Synthesis Methods
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE can be synthesized by the reaction of benzoic acid with p-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out in ethanol, and the product is obtained by recrystallization from ethanol. The yield of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is typically around 70%.
Scientific Research Applications
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been found to be a highly sensitive and selective probe for the detection of ROS, and it has been used in various cell and animal models.
properties
CAS RN |
100311-39-5 |
|---|---|
Product Name |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20) |
InChI Key |
USQXRGHVIIXWOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
synonyms |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)


![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)





![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)